molecular formula C14H13ClFNO2 B1401398 Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride CAS No. 1373232-44-0

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

Cat. No.: B1401398
CAS No.: 1373232-44-0
M. Wt: 281.71 g/mol
InChI Key: XGCWMHLJNLWDHO-UHFFFAOYSA-N
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Description

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is a biphenyl derivative featuring a fluorine atom at the 3-position, an amino group at the 3'-position, and a methyl carboxylate ester at the 4-position, with a hydrochloride salt enhancing its solubility . Biphenyl scaffolds are commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely used to construct aryl-aryl bonds .

Properties

IUPAC Name

methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWMHLJNLWDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743971
Record name Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-44-0
Record name Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride (CAS No. 159503-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H13ClFNO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 159503-24-9
  • Purity : Typically >95% for research applications

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineCC50 (µM)Selective Cytotoxicity Index (SCI)
COLO201 (Colorectal)< 1High
MDA-MB-231 (Breast)>10Low
A549 (Lung)>10Low
Jurkat (Leukemia)< 5Moderate

The CC50 values indicate the concentration required to inhibit cell viability by 50%. The SCI reflects the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

The mechanism by which this compound exerts its cytotoxic effects involves modulation of cell cycle progression and induction of apoptosis. Flow cytometry analysis has shown that treatment with this compound can lead to:

  • G0/G1 Phase Arrest : In certain sensitive cell lines like COLO201, indicating a halt in cell division.
  • Apoptotic Pathways Activation : Increased expression of pro-apoptotic markers was observed following treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological properties of this compound. Variations in substituents on the biphenyl core significantly affect its potency and selectivity:

Table 2: SAR Insights

Substituent PositionModificationEffect on Activity
3'Amino GroupIncreases cytotoxicity
4Fluoro GroupEnhances selectivity
CarboxylateHydrochloride SaltImproves solubility and stability

These insights guide future modifications aimed at enhancing therapeutic efficacy and reducing toxicity .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Study on Murine Models : In vivo studies demonstrated significant tumor reduction in models treated with this compound compared to controls.
  • Combination Therapy Trials : Preliminary trials indicate enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antigout Agents
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has been explored for its potential as an antigout agent. Gout is caused by the accumulation of uric acid crystals in joints, leading to inflammation and pain. Compounds that inhibit xanthine oxidase, an enzyme involved in uric acid production, are crucial in managing gout.

2. Anticancer Research
The compound's structural features suggest that it may interact with biological targets implicated in cancer progression. Preliminary studies have indicated that biphenyl derivatives can exhibit cytotoxic activities against various cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

3. Antimicrobial Activity
Research has shown that compounds containing amino and fluoro groups can possess antimicrobial properties. This compound's unique structure may enhance its interaction with microbial cell membranes, potentially leading to effective antimicrobial agents.

Materials Science Applications

1. Organic Electronics
Due to its biphenyl core, this compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating properties of the amino group combined with the electron-withdrawing effects of the fluoro group may optimize charge transport properties.

2. Polymer Chemistry
this compound can serve as a monomer or building block for synthesizing advanced polymers with tailored properties for specific applications in coatings, adhesives, and composites.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntigout agentReduces uric acid levels
Anticancer researchCytotoxic effects on cancer cells
Antimicrobial activityPotential treatment for infections
Materials ScienceOrganic electronicsEnhanced charge transport
Polymer chemistryTailored properties for advanced materials

Case Studies

Case Study 1: Antigout Activity
In a study investigating novel xanthine oxidase inhibitors, this compound was synthesized and tested alongside known inhibitors. Results indicated a comparable efficacy in reducing uric acid levels in vitro, suggesting its potential as a therapeutic agent for gout management.

Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial activity of various biphenyl derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibition zones compared to control compounds, indicating promising antimicrobial potential.

Chemical Reactions Analysis

Amino Group Reactions

  • Diazotization and Coupling :

    • The aromatic amino group reacts with nitrous acid (HNO₂) in HCl to form a diazonium salt, enabling coupling with electron-rich arenes (e.g., phenols) to form azo derivatives .

    • Example:

      Ar NH2+HNO2+HClAr N2+ClPh OHAr N N Ph OH+H2O\text{Ar NH}_2+\text{HNO}_2+\text{HCl}\rightarrow \text{Ar N}_2^+\text{Cl}^-\xrightarrow{\text{Ph OH}}\text{Ar N N Ph OH}+\text{H}_2\text{O}

      Conditions: 0–5°C, aqueous HCl .

  • Acylation :

    • Reacts with acetyl chloride or acetic anhydride in pyridine to form acetamide derivatives .

    • Example:

      Ar NH2+(CH3CO)2OpyridineAr NHCOCH3+CH3COOH\text{Ar NH}_2+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{pyridine}}\text{Ar NHCOCH}_3+\text{CH}_3\text{COOH}

Methyl Ester Hydrolysis

  • The ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid :

    Ar COOCH3+H2OH+/OHAr COOH+CH3OH\text{Ar COOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Ar COOH}+\text{CH}_3\text{OH}

    Conditions:

    • Acidic : HCl (conc.), reflux .

    • Basic : NaOH/MeOH-H₂O, microwave (100°C, 3 min) .

Electrophilic Aromatic Substitution

  • The fluorine atom directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the ortho and para positions relative to itself due to its electron-withdrawing nature .

  • Example reaction: Nitration

    Ar H+HNO3H2SO4Ar NO2+H2O\text{Ar H}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2+\text{H}_2\text{O}

Suzuki–Miyaura Cross-Coupling

Used to modify the biphenyl scaffold by coupling with boronic acids:

Reagent Catalyst/Ligand Conditions Product Yield Ref.
Arylboronic acidPd(OAc)₂, SPhosK₃PO₄, THF/H₂O, refluxFunctionalized biphenyl70–85%
Heteroaryl trifluoroboratePd₂(dba)₃, XPhosK₂CO₃, toluene/THF, 80°CFluorinated biphenyl derivatives60–75%

Reductive Amination

The amino group can participate in reductive amination with ketones or aldehydes (e.g., formaldehyde) to form secondary amines :

Ar NH2+RCHONaBH4Ar NH CH2R\text{Ar NH}_2+\text{RCHO}\xrightarrow{\text{NaBH}_4}\text{Ar NH CH}_2\text{R}

Deprotection of Amino Group

  • Boc-protected intermediates are deprotected using HCl in dioxane or TFA :

    Ar NH BocHClAr NH3+Cl+CO2+(CH3)3CH\text{Ar NH Boc}\xrightarrow{\text{HCl}}\text{Ar NH}_3^+\text{Cl}^-+\text{CO}_2+(\text{CH}_3)_3\text{CH}

Stability and Handling

  • Storage : Requires an inert atmosphere (N₂/Ar) and protection from moisture due to the hygroscopic hydrochloride salt .

  • Decomposition : Prolonged exposure to light or heat may lead to ester hydrolysis or amine oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

(a) Methyl 3'-Amino-4-Fluoro-[1,1'-Biphenyl]-3-Carboxylate Hydrochloride (CAS: 1373232-80-4)
  • Structure : Fluorine at the 4-position (vs. 3-position in the target compound), carboxylate ester at the 3-position.
  • Relevance : Positional isomerism impacts electronic properties; the fluorine’s position influences steric and electronic interactions in binding or reactivity.
(b) (3'-Fluorobiphenyl-4-yl)Amine Hydrochloride
  • Structure : Lacks the methyl carboxylate group but retains the 3'-fluoro and 4-amine substituents .
  • Properties : Simpler structure likely reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.
  • Applications : Used as a building block for more complex amines or heterocycles.

Functional Group Variations

Compound Name CAS Number Key Functional Groups Substituent Positions Molecular Weight (g/mol) Solubility (HCl Salt) Applications
Target Compound N/A Amino, Fluorine, Methyl Carboxylate 3-F, 3'-NH₂, 4-COOCH₃ ~291.7 (estimated) High in polar solvents Medicinal intermediates, catalysis
Methyl 3'-Amino-4-Fluoro Analogue 1373232-80-4 Amino, Fluorine, Methyl Carboxylate 4-F, 3'-NH₂, 3-COOCH₃ ~291.7 Discontinued Lab-scale synthesis
(3'-Fluorobiphenyl-4-yl)Amine N/A Amino, Fluorine 3-F, 4-NH₂ ~203.6 (free base) Moderate Organic synthesis, ligand preparation

Preparation Methods

Biphenyl Core Formation

The biphenyl core is generally synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between appropriately substituted aryl boronic acids and aryl halides. For example, a 3-fluoro-substituted aryl boronic acid can be coupled with a 4-carboxyphenyl halide derivative.

Step Reagents Conditions Notes
Suzuki Coupling 3-fluoro-phenylboronic acid + 4-bromobenzoic acid derivative Pd(PPh3)4 catalyst, K2CO3 base, toluene/ethanol/water, reflux Ensures formation of 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Esterification to Methyl Ester

The carboxylic acid group at the 4-position is esterified to the methyl ester using acidic methanol or by using reagents such as thionyl chloride followed by methanolysis.

Step Reagents Conditions Notes
Esterification 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid + MeOH H2SO4 catalytic, reflux or SOCl2 then MeOH, room temperature Converts acid to methyl ester, improves solubility

Introduction of the 3'-Amino Group

The amino group at the 3' position can be introduced via selective nitration followed by reduction or via direct amination methods:

Step Reagents Conditions Notes
Nitration Methyl 3'-fluoro-[1,1'-biphenyl]-4-carboxylate HNO3/H2SO4, low temperature Introduces nitro group at 3' position
Reduction Nitro derivative + Sn/HCl or Pd/C hydrogenation Acidic or catalytic hydrogenation Converts nitro to amino group

Palladium-catalyzed amination (Buchwald-Hartwig amination) using ammonia or amine equivalents can be applied to introduce the amino group directly at the 3' position.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

Step Reagents Conditions Notes
Salt Formation Free amine + HCl Room temperature, solvent evaporation Enhances stability and crystallinity
  • Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) show high efficiency in cross-coupling and amination steps, improving yields and selectivity.
  • Solvent Systems: Mixed solvent systems (toluene/ethanol/water) facilitate Suzuki coupling with good solubility of reactants.
  • Temperature Control: Low temperatures during nitration prevent over-substitution and degradation.
  • Purification: Recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt.
Step No. Reaction Type Key Reagents Conditions Product Intermediate Yield (%) Notes
1 Suzuki Coupling 3-fluoro-phenylboronic acid, 4-bromobenzoic acid Pd catalyst, base, reflux 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid 80-90 Critical for biphenyl scaffold
2 Esterification Methanol, H2SO4 or SOCl2 Reflux or RT Methyl 3'-fluoro-[1,1'-biphenyl]-4-carboxylate 85-95 Improves solubility
3 Nitration HNO3/H2SO4 0-5 °C Methyl 3'-nitro-3-fluoro-[1,1'-biphenyl]-4-carboxylate 70-80 Selective nitration
4 Reduction Sn/HCl or Pd/C H2 RT or mild heating Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate 75-85 Converts nitro to amino
5 Salt Formation HCl in ethanol RT Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride >90 Stable hydrochloride salt

The preparation of this compound involves a multi-step synthetic route combining palladium-catalyzed cross-coupling, selective functional group transformations, and salt formation. Optimization of catalysts, solvents, and reaction conditions is crucial for achieving high yields and purity. The described methods are supported by diverse research sources emphasizing palladium catalysis, selective nitration, and reduction techniques to achieve the target compound efficiently.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride, and what analytical techniques validate successful synthesis?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling (for biphenyl formation) followed by functional group modifications. For example:

  • Step 1 : Suzuki coupling of halogenated aryl boronic acids with methyl 3-fluoro-4-bromobenzoate to install the biphenyl core .
  • Step 2 : Introduction of the 3'-amino group via Buchwald-Hartwig amination or reduction of a nitro precursor .
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol).
    Validation :
  • 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, carboxylate ester at δ 3.9 ppm) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C14H12FNO2·HCl) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Q. How should researchers characterize the structural integrity of this compound, and what spectral discrepancies might arise?

Key characterization methods :

  • 1H NMR : Aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) and integration ratios confirm substitution patterns. For example, fluorine at the 3-position causes splitting in adjacent protons .
  • 13C NMR : Fluorine-carbon coupling (e.g., C–F coupling constants ~240–250 Hz for aromatic carbons) .
  • HPLC purity analysis (>95% purity recommended for biological studies).
    Common discrepancies :
  • Residual solvents (e.g., DMSO, methanol) in NMR spectra due to incomplete drying.
  • Splitting pattern mismatches if steric hindrance alters rotational freedom of the biphenyl core .

Q. What are the solubility properties of this compound, and what storage conditions ensure long-term stability?

Solubility :

  • Hydrochloride salts are typically soluble in polar solvents (e.g., DMSO, methanol, water at acidic pH) but poorly soluble in nonpolar solvents.
    Storage :
  • Store under anhydrous conditions (desiccated environment) to prevent hydrolysis of the ester group.
  • Use amber vials at –20°C to avoid photodegradation and thermal decomposition .
  • Avoid repeated freeze-thaw cycles to maintain crystallinity.

Advanced Research Questions

Q. How can researchers design experiments to study the electronic effects of substituents on the biphenyl core?

Methodology :

  • Synthesize analogs with varying substituents (e.g., electron-withdrawing –NO2 or electron-donating –OCH3 groups) at the 3' or 4' positions .
  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Compare UV-Vis spectra to assess conjugation effects (e.g., bathochromic shifts with electron-donating groups).

Q. What strategies optimize reaction yields in synthesizing analogs of this compound?

Optimization steps :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) for cross-coupling efficiency .
  • Temperature control : Lower temperatures (e.g., 60°C) may reduce side reactions in amination steps .
  • Solvent selection : Use DMF or toluene for coupling reactions to improve solubility of aromatic intermediates .

Q. How can advanced spectroscopic methods resolve structural ambiguities in derivatives of this compound?

Advanced techniques :

  • 2D NMR (COSY, HSQC, HMBC) : Assign coupling networks and confirm biphenyl connectivity (e.g., correlations between H-2 and H-6 protons) .
  • X-ray crystallography : Resolve absolute stereochemistry and torsional angles in crystalline derivatives .
  • Dynamic NMR : Study rotational barriers in the biphenyl system at variable temperatures.

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Computational workflow :

  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent effects : Use implicit solvent models (e.g., PCM) in DFT to simulate reaction pathways in polar media .

Q. How can researchers address contradictory data in regioselectivity during cross-coupling reactions?

Resolution strategies :

  • Mechanistic studies : Probe catalytic cycles using deuterated substrates or kinetic isotope effects .
  • Template-directed coupling : Use U-shaped templates (e.g., ) to enforce meta or para selectivity .
  • Competition experiments : Compare reactivity of halogenated precursors (Br vs. I) under identical conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.